

physical and chemical properties of 1-Chloro-2,3-dimethylbutane

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Compound of Interest

Compound Name: 1-Chloro-2,3-dimethylbutane

Cat. No.: B13173948

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An In-depth Technical Guide to 1-Chloro-2,3-dimethylbutane

Abstract: This technical guide provides a comprehensive scientific examination of **1-Chloro-2,3-dimethylbutane**, a halogenated alkane with significant applications in mechanistic studies and as a synthetic intermediate. This document delineates its fundamental physicochemical properties, spectroscopic signatures, and core reactivity patterns. Emphasis is placed on elucidating the causal mechanisms behind its synthetic routes, particularly contrasting non-selective free-radical pathways with regioselective chemical transformations. Detailed, field-validated protocols for its synthesis and characterization are provided to ensure reproducibility and safety. This guide is intended for researchers and professionals in organic chemistry and drug development who require a deep, practical understanding of this versatile chemical entity.

Molecular Structure and Physicochemical Properties

1-Chloro-2,3-dimethylbutane is a primary alkyl halide. Its branched structure, specifically the steric hindrance provided by the adjacent isopropyl group, significantly influences its reactivity, particularly in substitution and elimination reactions.

Chemical Identifiers

| Property | Value | Source(s) |
|-------------------|-----------------------------------|-----------------|
| Molecular Formula | C ₆ H ₁₃ Cl | [1][2][3][4] |
| Molecular Weight | 120.62 g/mol | [1][2][3][4][5] |
| Canonical SMILES | CC(C)C(C)CCl | [3][6] |
| IUPAC Name | 1-chloro-2,3-dimethylbutane | [3] |
| CAS Number | 600-06-6 | [1][2][3][4] |
| InChI Key | UMJSXTUELCDYKZ- UHFFFAOYSA-N | [3][4] |

Physical Properties

The physical properties of **1-Chloro-2,3-dimethylbutane** are critical for its handling, purification, and use as a solvent or reagent.

| Property | Value | Source(s) |
|------------------|---------------------------------|-----------|
| Boiling Point | 117.7 - 124 °C | [1][2][6] |
| Density | 0.863 - 0.887 g/cm ³ | [1][2][6] |
| Refractive Index | 1.409 - 1.420 | [1][2] |
| Flash Point | 20.8 °C | [1][2] |
| Vapor Pressure | 20.6 mmHg at 25°C | [1][2] |
| Melting Point | -35.1 °C (estimate) | [1] |

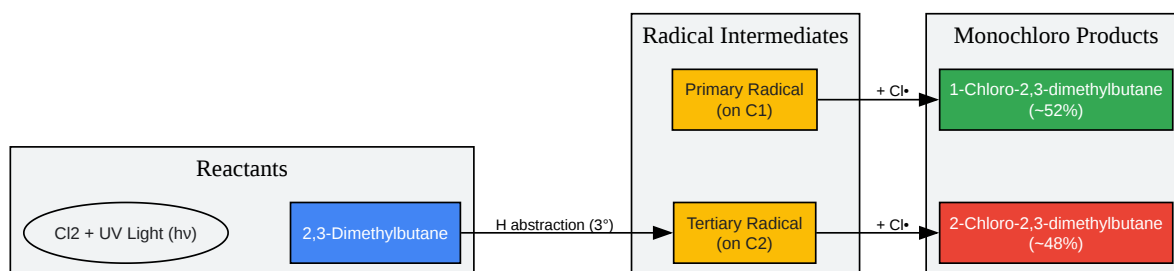
Synthesis of 1-Chloro-2,3-dimethylbutane: A Tale of Two Pathways

The synthesis of this compound provides a classic case study in chemical selectivity. The chosen method directly impacts product purity and the complexity of downstream purification.

Pathway A: Free-Radical Chlorination of 2,3-Dimethylbutane

The reaction of 2,3-dimethylbutane with chlorine in the presence of UV light is a standard method for free-radical halogenation.[7] However, this pathway is inherently non-selective. The substrate contains two types of hydrogen atoms: twelve primary (1°) hydrogens and two tertiary (3°) hydrogens. Radical abstraction can occur at either position, leading to a mixture of two isomeric products: the desired **1-chloro-2,3-dimethylbutane** and the isomeric 2-chloro-2,3-dimethylbutane.[7][8][9]

Experimental studies have shown the product distribution to be approximately 51.7% **1-chloro-2,3-dimethylbutane** and 48.3% 2-chloro-2,3-dimethylbutane.[9] This near-equal distribution, despite the 6:1 ratio of primary to tertiary hydrogens, underscores the higher reactivity of the tertiary C-H bond towards radical cleavage. The resulting mixture necessitates challenging purification by fractional distillation.[8]



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